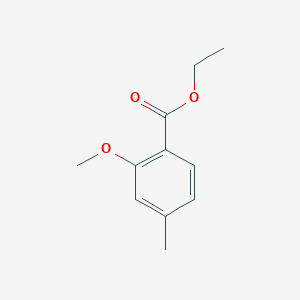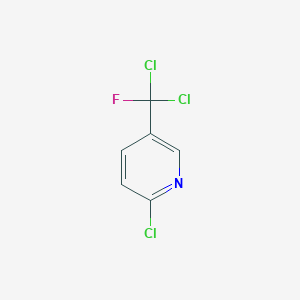
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, which is a type of aromatic ketone and an enone. Chalcones are known for their diverse biological activities and are used as precursors in the synthesis of various heterocyclic compounds. This compound, in particular, has been studied for its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction conditions usually involve stirring the reactants in an ethanol solution at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity of the product, possibly involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Can form carboxylic acids or ketones.
Reduction: Can form amines.
Substitution: Can form various substituted chalcones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic agent for its antibacterial, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. For example, its anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response. Its antioxidant activity could be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
- (2E)-3-(3-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(3-Methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methyl and nitro groups on the aromatic rings can enhance its pharmacological properties compared to other chalcone derivatives .
Propriétés
IUPAC Name |
(E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(9-7-14)17(19)20/h2-11H,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMFVDSEMIBFEN-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-furo[3,4-b]pyridine-5,7-dione](/img/structure/B6326140.png)






